molecular formula C17H19FN4O3 B12163985 N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B12163985
M. Wt: 346.36 g/mol
InChI Key: RORHYUSNMCPGLS-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.

    Introduction of the Morpholinyl Group: The morpholinyl group is introduced through a nucleophilic substitution reaction, often using morpholine and a suitable leaving group.

    Attachment of the Fluorobenzyl Group: The final step involves the alkylation of the pyridazinone core with 4-fluorobenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.

    Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific properties.

    Biological Research: It can be used as a tool compound to investigate biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular processes. The exact pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to its combination of a fluorobenzyl group, a morpholinyl group, and a pyridazinone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H19FN4O3

Molecular Weight

346.36 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C17H19FN4O3/c18-14-3-1-13(2-4-14)11-19-16(23)12-22-17(24)6-5-15(20-22)21-7-9-25-10-8-21/h1-6H,7-12H2,(H,19,23)

InChI Key

RORHYUSNMCPGLS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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